molecular formula C21H32O3 B10782414 Dimethylhydroxytestosterone

Dimethylhydroxytestosterone

Cat. No.: B10782414
M. Wt: 332.5 g/mol
InChI Key: WGWIOQHCYQKREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylhydroxytestosterone (hypothetical structure: 17β-hydroxy-17α-methyl-androst-4-en-3-one with additional hydroxyl and methyl modifications) is a synthetic anabolic-androgenic steroid (AAS) derivative. While direct references to this compound are absent in the provided evidence, its structural analogs—such as dihydrotestosterone (DHT), methyltestosterone, and metandienone—are well-documented. These compounds share a common steroidal backbone but differ in substituents, which critically influence their pharmacokinetics, receptor affinity, and clinical effects .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

11,17-dihydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12-14-6-5-13-15-7-10-21(4,24)20(15,3)11-17(23)18(13)19(14,2)9-8-16(12)22/h13,15,17-18,23-24H,5-11H2,1-4H3

InChI Key

WGWIOQHCYQKREK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CC(C3C2(CCC1=O)C)O)C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Biochemical Properties

Key structural differences among related steroids determine their metabolic stability, receptor binding, and tissue selectivity.

Compound Structure Molecular Weight (g/mol) Receptor Binding Affinity (AR) 5α-Reductase Metabolism
Testosterone 17β-hydroxy-androst-4-en-3-one 288.4 Moderate Yes (converts to DHT)
Dihydrotestosterone 17β-hydroxy-5α-androstan-3-one 290.4 High N/A (end product)
Methyltestosterone 17α-methyl-17β-hydroxy-androst-4-en-3-one 302.5 Moderate No
Metandienone 17α-methyl-17β-hydroxy-1,4-androstadien-3-one 300.4 Moderate No
Dimethylhydroxytestosterone* Hypothetical: 17α-methyl-17β-hydroxy-androst-4-en-3-one with additional modifications ~316.5 (estimated) Unknown (inferred: moderate-high) Likely resistant

*Note: Structural data for this compound is inferred from analogs.

Key Observations :

  • DHT exhibits the highest androgen receptor (AR) binding affinity due to its 5α-reduced structure, which enhances receptor stability .
  • Methyltestosterone and metandienone resist hepatic metabolism via 17α-methyl substitution, enabling oral bioavailability .
Pharmacokinetic and Clinical Profiles
Dihydrotestosterone (DHT)
  • Role : Potent AR agonist; critical in prostate development, androgenetic alopecia, and virilization .
  • Clinical Use: Limited due to rapid local synthesis from testosterone; elevated blood levels correlate with prostate cancer progression .
Methyltestosterone
  • Role : Orally active synthetic androgen; used for hypogonadism but associated with hepatotoxicity .
  • Metabolism : Bypasses first-pass metabolism via 17α-methyl group, but this modification increases liver strain .
Metandienone (Dianabol)
  • Role : Anabolic steroid with reduced androgenic effects; promotes muscle growth but linked to cardiovascular risks .
  • Mechanism : 1,4-diene structure delays hepatic breakdown, prolonging activity .
This compound
  • Inferred Properties: Potential dual methylation (e.g., 17α-methyl and C1-methyl) could enhance oral bioavailability and anabolic effects. Hydroxyl groups may reduce hepatotoxicity compared to methyltestosterone but require verification.

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